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Compound of Interest

Compound Name: (Z2)-1-Chlorobut-2-ene

Cat. No.: B1234357

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth spectroscopic analysis of (Z)-1-Chlorobut-2-ene, a
key intermediate in various chemical syntheses. The document is intended for researchers,
scientists, and professionals in the field of drug development and chemical manufacturing,
offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics.

Introduction

(Z)-1-Chlorobut-2-ene, also known as cis-1-chloro-2-butene, is a volatile, chlorinated alkene
with significant applications in organic synthesis. A thorough understanding of its spectroscopic
properties is crucial for reaction monitoring, quality control, and structural confirmation. This
guide presents a detailed analysis of its 1H NMR, 13C NMR, IR, and MS data, supplemented
with experimental protocols and structural visualizations.

Spectroscopic Data

The spectroscopic data for (Z)-1-Chlorobut-2-ene is summarized in the following tables. This
information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of (Z)-1-
Chlorobut-2-ene, including the connectivity of atoms and the stereochemistry of the double
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bond.

Table 1: *H NMR Data for (Z)-1-Chlorobut-2-ene

Chemical Shift (9, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H1 3.92 Doublet (d) 6.8
H2 5.45 Multiplet (m) 10.2 (H2-H3)
H3 5.45 Multiplet (m) 10.2 (H2-H3)
H4 1.61 Triplet () 7.1

Solvent: CDCIs, Frequency: 400 MHz[1]

Table 2: 13C NMR Data for (Z)-1-Chlorobut-2-ene

Carbon Chemical Shift (6, ppm)
C1l 39.2

Cc2 129.7

C3 126.2

Cc4 12.7

Solvent: CDCIs, Frequency: 100 MHz[1]

The coupling constant of 10.2 Hz between the vinyl protons (H2 and H3) is characteristic of a
cis-configuration, confirming the (2)-isomer.[1]

Caption: Molecular structure of (Z)-1-Chlorobut-2-ene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
absorptions for (Z)-1-Chlorobut-2-ene are detailed below.
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Table 3: IR Absorption Data for (Z)-1-Chlorobut-2-ene

Functional Group Wavenumber (cm~?) Intensity
C=C Stretch 1640 Medium
C-ClI Stretch 610 Strong
Alkenyl C-H Stretch 2980-3080 Medium

The C=C stretching frequency at 1640 cm~1 is characteristic of a cis-disubstituted alkene.[1]
The strong absorption at 610 cm~! corresponds to the C-Cl stretching vibration.[1]
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Caption: Key IR absorptions of (Z)-1-Chlorobut-2-ene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule upon ionization.

Table 4: Mass Spectrometry Data for (Z)-1-Chlorobut-2-ene
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m/z lon Relative Abundance
90/92 [M]* Moderate (3:1 ratio)

55 [CaH7]* 100% (Base Peak)
49/51 [CH2CI* Moderate (3:1 ratio)

The molecular ion peaks are observed at m/z 90 and 92, corresponding to the presence of the
35Cl and 3’Cl isotopes in their natural 3:1 abundance ratio.[1] The base peak at m/z 55 results
from the loss of a chlorine radical.[1]
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Caption: Mass spectrometry fragmentation of (Z)-1-Chlorobut-2-ene.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of (Z)-1-
Chlorobut-2-ene. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
e Sample Preparation:

o Due to the volatile nature of (Z)-1-Chlorobut-2-ene, sample preparation should be
conducted in a well-ventilated fume hood.
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o Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform
(CDCls).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

o Transfer the solution to a 5 mm NMR tube and cap it securely.

o Data Acquisition:
o The NMR spectra are acquired on a 400 MHz spectrometer.

o For H NMR, a standard pulse sequence is used with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum
and enhance sensitivity.

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like (Z)-1-
Chlorobut-2-ene, requiring minimal sample preparation.

o Place a small drop of the neat liquid sample directly onto the ATR crystal.
o Data Acquisition:
o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o A background spectrum of the clean ATR crystal should be collected prior to the sample

measurement.

o The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

e Sample Introduction:
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o Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile
compounds like (Z)-1-Chlorobut-2-ene.

o Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the
GC system. The GC column separates the compound from any impurities before it enters
the mass spectrometer.

o Data Acquisition:
o Use electron ionization (El) at a standard energy of 70 eV to induce fragmentation.

o The mass analyzer scans a range of m/z values to detect the molecular ion and fragment

ions.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive
framework for the analysis of (Z)-1-Chlorobut-2-ene. The distinct NMR, IR, and MS
fingerprints are invaluable for the unambiguous identification and characterization of this
important chemical intermediate. Adherence to the outlined experimental procedures will
ensure the acquisition of high-quality, reproducible spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1234357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

